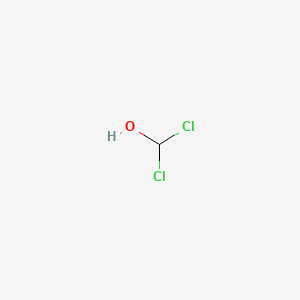
Dichloromethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloromethanol is an organochlorine compound with the chemical formula CH₂Cl₂. It is a colorless, volatile liquid with a sweet, chloroform-like odor. This compound is widely used as a solvent in various industrial applications due to its ability to dissolve a wide range of organic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichloromethanol can be synthesized by treating methane or chloromethane with chlorine gas at a temperature range of 400–500°C. This process involves a series of reactions that produce progressively more chlorinated products .
Industrial Production Methods
In industrial settings, this compound is produced by the chlorination of methane or chloromethane. The reaction is carried out at high temperatures (400–500°C) and involves multiple steps to achieve the desired level of chlorination . The resulting mixture of chlorinated products is then separated by distillation to isolate this compound.
Análisis De Reacciones Químicas
Types of Reactions
Dichloromethanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form formaldehyde and formic acid.
Reduction: It can be reduced to form methanol.
Substitution: This compound can undergo nucleophilic substitution reactions to form other chlorinated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and ammonia (NH₃) are commonly used.
Major Products
Oxidation: Formaldehyde, formic acid
Reduction: Methanol
Substitution: Various chlorinated derivatives
Aplicaciones Científicas De Investigación
Dichloromethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent in chemical reactions and extractions.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
Dichloromethanol exerts its effects primarily through its solvent properties. It can dissolve a wide range of organic compounds, facilitating chemical reactions and extractions. The molecular targets and pathways involved include interactions with various organic molecules, leading to their solubilization and subsequent chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Dichloromethane (CH₂Cl₂): Similar in structure and properties, widely used as a solvent.
Chloroform (CHCl₃): Another chlorinated solvent with similar applications but higher toxicity.
Carbon Tetrachloride (CCl₄): Used as a solvent and in fire extinguishers, but highly toxic.
Uniqueness
Dichloromethanol is unique due to its specific balance of volatility, solvency, and relatively lower toxicity compared to some other chlorinated solvents. This makes it a preferred choice in various applications where these properties are critical .
Propiedades
IUPAC Name |
dichloromethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl2O/c2-1(3)4/h1,4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYVZUKSNFSLCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189482 |
Source


|
| Record name | Methanol, dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.93 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35911-93-4 |
Source


|
| Record name | Methanol, dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035911934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanol, dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(Chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14675211.png)
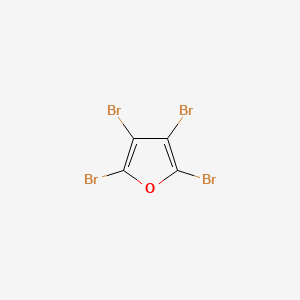
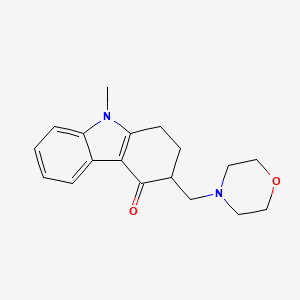
![4-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzoate](/img/structure/B14675228.png)
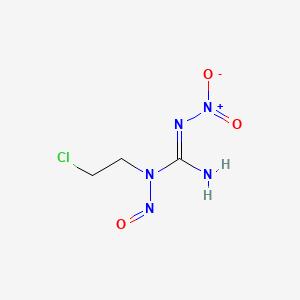
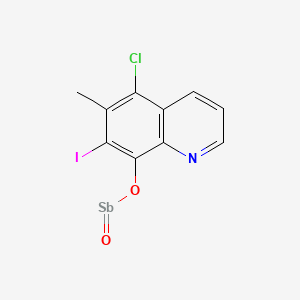
![14-propyl-14H-dibenzo[a,j]xanthene](/img/structure/B14675260.png)
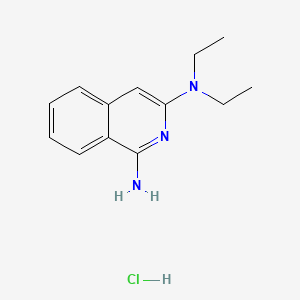
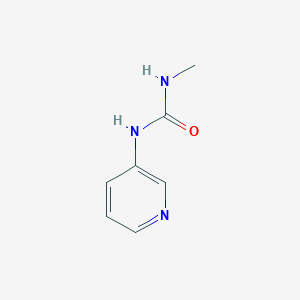

![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine](/img/structure/B14675277.png)
![[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride](/img/structure/B14675283.png)
stannane](/img/structure/B14675285.png)
![N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline](/img/structure/B14675298.png)
